molecular formula C20H22ClNO4S B12145749 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B12145749
M. Wt: 407.9 g/mol
InChI Key: VWVCJTWCTRKSJQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring three key structural motifs:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that improves metabolic stability and solubility compared to non-oxidized thiophene analogs.
  • 2-(3-Methylphenoxy)acetamide backbone: Provides conformational flexibility and hydrogen-bonding capacity, critical for biological activity.

This compound’s design likely targets enzyme inhibition or receptor modulation, leveraging its unique substituents for optimized pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C20H22ClNO4S/c1-15-4-2-7-19(10-15)26-13-20(23)22(18-8-9-27(24,25)14-18)12-16-5-3-6-17(21)11-16/h2-7,10-11,18H,8-9,12-14H2,1H3

InChI Key

VWVCJTWCTRKSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene derivatives.

    Coupling Reaction: The final step involves coupling the chlorobenzyl and dioxidotetrahydrothiophenyl intermediates with 3-methylphenoxyacetic acid under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Substitution Patterns in Acetamide Derivatives

Compound Name Key Substituents Biological Activity/Applications Key Differences
Target Compound 3-Chlorobenzyl, 1,1-dioxidotetrahydrothiophen-3-yl, 3-methylphenoxy Potential enzyme inhibition (hypothesized) Combines sulfone, chloro, and phenoxy groups for balanced electronic properties.
N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) 4-Acetylpiperazinylphenyl, 3-methylphenoxy Osteoclast inhibition, osteoporosis treatment Piperazinyl group enhances solubility but lacks sulfone and chloro substituents.
N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide Benzofuran-3-yl instead of phenoxy Unspecified (structural analog) Benzofuran increases rigidity; may alter binding affinity vs. phenoxy’s flexibility.
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide Thiazolidinone, 4-chloro-3-methylphenoxy Antimicrobial activity Chloro and methyl on phenoxy enhance antimicrobial efficacy; target lacks chloro on phenoxy.

Structural and Functional Insights

  • Sulfone vs. Thioether Groups : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound improves oxidative stability compared to thioether-containing analogs like cyprofuram (), which features a tetrahydrofuran ring . Sulfones are less prone to metabolic oxidation, enhancing half-life.
  • Chlorobenzyl vs. Benzotriazole : Benzotriazole-containing analogs () exhibit protease inhibition but may suffer from higher molecular weight and reduced permeability compared to the target’s compact 3-chlorobenzyl group .
  • Phenoxy vs.

Pharmacological Potential

  • Target vs. NAPMA : While NAPMA downregulates osteoclast markers (c-Fos, NFATc1), the target’s sulfone and chlorobenzyl groups may shift activity toward anti-inflammatory or kinase inhibition pathways .
  • Antimicrobial Activity: highlights that chloro-substituted phenoxyacetamides (e.g., 4-chloro-3-methylphenoxy) show stronger antimicrobial effects than the target’s 3-methylphenoxy group, suggesting substituent position critically impacts efficacy .

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22ClNO4S
  • Molecular Weight : 431.89 g/mol
  • CAS Number : 578722-29-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, such as:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanism of action for this compound involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.

Potential Targets:

  • Enzymatic Pathways : Inhibition of enzymes related to inflammation or cancer progression.
  • Receptor Modulation : Interaction with cellular receptors to alter signaling pathways.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
  • Antimicrobial Properties :
    • In vitro tests showed that the compound exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Anti-inflammatory Effects :
    • Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityRemarks
N-(4-chlorobenzyl)-N-(2-methylthiazol-4-yl)benzamideAnticancer activityEffective against various cancer cell lines
N-(2-chloroethyl)-N-(5-methylisoxazol-4-yl)benzamideAntimicrobial propertiesEffective against gram-positive bacteria
N-benzyl-N-(2-thienyl)benzamideKinase inhibitionSignificant in targeting specific kinases

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